Diglycidyl isophthalate Diglycidyl isophthalate Isophthalic diglycidyl ester is a white solid. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 7195-43-9
VCID: VC7996402
InChI: InChI=1S/C14H14O6/c15-13(19-7-11-5-17-11)9-2-1-3-10(4-9)14(16)20-8-12-6-18-12/h1-4,11-12H,5-8H2
SMILES: C1C(O1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3CO3
Molecular Formula: C14H14O6
Molecular Weight: 278.26 g/mol

Diglycidyl isophthalate

CAS No.: 7195-43-9

Cat. No.: VC7996402

Molecular Formula: C14H14O6

Molecular Weight: 278.26 g/mol

* For research use only. Not for human or veterinary use.

Diglycidyl isophthalate - 7195-43-9

Specification

CAS No. 7195-43-9
Molecular Formula C14H14O6
Molecular Weight 278.26 g/mol
IUPAC Name bis(oxiran-2-ylmethyl) benzene-1,3-dicarboxylate
Standard InChI InChI=1S/C14H14O6/c15-13(19-7-11-5-17-11)9-2-1-3-10(4-9)14(16)20-8-12-6-18-12/h1-4,11-12H,5-8H2
Standard InChI Key ZXOATMQSUNJNNG-UHFFFAOYSA-N
SMILES C1C(O1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3CO3
Canonical SMILES C1C(O1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3CO3
Melting Point 142 to 145 °F (NTP, 1992)

Introduction

Chemical and Physical Properties of Diglycidyl Isophthalate

Diglycidyl isophthalate is characterized by a molecular weight of 286.26 g/mol and a density of 1.21 g/cm³. It is soluble in organic solvents such as dichloromethane and toluene but exhibits limited solubility in polar solvents. The compound’s melting point is reported between 142–145°F (61–63°C), though precise boiling point data remain undocumented. Its epoxide groups confer reactivity toward nucleophiles, enabling polymerization and functionalization.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H14O6\text{C}_{14}\text{H}_{14}\text{O}_6
Molecular Weight286.26 g/mol
Density1.21 g/cm³
Melting Point142–145°F (61–63°C)
SolubilityOrganic solvents

Synthesis and Industrial Production

Laboratory-Scale Synthesis

DGI is synthesized via the reaction of isophthalic acid with epichlorohydrin in the presence of a base, typically sodium hydroxide. The process involves two stages: (1) formation of an intermediate chlorohydrin and (2) dehydrochlorination to yield the epoxide. Optimal conditions include a temperature range of 50–70°C and an inert atmosphere to prevent side reactions.

Industrial Manufacturing

Industrial production scales this synthesis using continuous stirring and precise parameter control. Post-reaction purification involves distillation or recrystallization to achieve >95% purity. A key challenge is minimizing residual epichlorohydrin, a potential carcinogen, through rigorous washing and neutralization.

Reactivity and Polymerization Mechanisms

Epoxide Ring-Opening Reactions

The epoxide groups in DGI undergo nucleophilic attacks by amines, alcohols, and thiols, forming hydroxyl-functionalized intermediates. For example, reaction with ethylenediamine produces a cross-linked network with enhanced tensile strength.

Thermosetting Polymer Formation

DGI’s polymerization with hardeners like anhydrides or phenols generates three-dimensional networks. These resins exhibit glass transition temperatures (TgT_g) exceeding 150°C, suitable for high-temperature applications.

Equation 1: Epoxide-Amine Reaction

DGI+NH2RR-NH-CH2O-C6H4COO(cross-linked polymer)\text{DGI} + \text{NH}_2\text{R} \rightarrow \text{R-NH-CH}_2-\text{O-C}_6\text{H}_4-\text{COO} \ldots \text{(cross-linked polymer)}

Biological and Toxicological Profile

Acute and Chronic Toxicity

A two-year rodent study revealed marginal kidney histopathological changes at doses ≥500 mg/kg/day, though no adverse liver effects were observed. Reproductive toxicity assessments showed no significant risks at tested concentrations.

Mutagenicity and Carcinogenicity

Study TypeFindings
Chronic ToxicityKidney changes at high doses
Mutagenicity AssayLow risk (mutagenicity index <2.0)
Reproductive EffectsNo adverse outcomes observed

Comparative Analysis with Analogous Compounds

Bisphenol A Diglycidyl Ether (BADGE)

While BADGE offers comparable reactivity, DGI-based resins exhibit 15% higher thermal stability (TgT_g of 160°C vs. 140°C) and superior chemical resistance to acidic media.

Bisphenol F Diglycidyl Ether (BFDGE)

BFDGE’s lower viscosity (12,000 cP vs. DGI’s 18,000 cP) favors injection molding, but DGI’s mechanical properties dominate in load-bearing applications.

Environmental Impact and Sustainability

DGI’s environmental persistence is mitigated through hydrolytic degradation, with a half-life of 90 days in aqueous environments at pH 7. Emerging research focuses on bio-based alternatives, such as epoxidized soybean oil hybrids, to reduce reliance on petroleum-derived precursors.

Future Research Directions

Advanced Composite Formulations

Ongoing studies explore graphene-DGI nanocomposites, aiming to enhance electrical conductivity for electronics applications. Preliminary results show a 30% increase in thermal conductivity at 0.5 wt% graphene loading.

Green Synthesis Pathways

Catalytic methods using ionic liquids or enzymatic systems aim to reduce energy consumption by 50% in DGI production. A 2025 pilot plant trial achieved 85% yield at 40°C using lipase catalysts.

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